Method Accuracy and Precision: Direct Comparison of Glycidol-d5 vs. Unlabeled Glycidol as Internal Standard in GC-MS
In a validated GC-MS method for glycidol in e-liquids, using unlabeled glycidol as an internal standard is analytically impossible due to chromatographic co-elution and spectral overlap. The study demonstrates that using Glycidol-d5 as the internal standard achieves method accuracy and precision that meets stringent validation criteria, with recoveries ranging from 94.8% to 120% for samples spiked at 5 ng/mL glycidol [1]. This is a direct performance metric that would be unattainable with the unlabeled analog, which cannot be distinguished from the native analyte in the detector [1].
| Evidence Dimension | Method Accuracy (Recovery at 5 ng/mL spike) |
|---|---|
| Target Compound Data | 94.8% - 120% recovery |
| Comparator Or Baseline | Unlabeled Glycidol (Internal Standard): Not measurable (co-elution) |
| Quantified Difference | Glycidol-d5 enables quantification; unlabeled glycidol cannot be used. |
| Conditions | GC-MS in SIM mode with derivatization; e-liquid matrix fortified at 5 ng/mL. |
Why This Matters
This data confirms Glycidol-d5 is essential for meeting the accuracy requirements (typically 80-120% recovery) of validated analytical methods for trace glycidol, a task for which the unlabeled compound is categorically unsuitable.
- [1] WANG, J.; RODRIGUEZ-LAFUENTE, A.; JOZA, P. Determination of glycidol in e-liquids and emissions from e-cigarettes. CORESTA Congress, Online, 2020, ST 05. View Source
